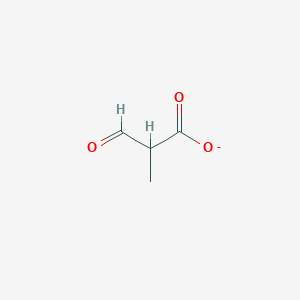

2-Methyl-3-oxopropanoate

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C4H5O3- |

|---|---|

分子量 |

101.08 g/mol |

IUPAC 名称 |

2-methyl-3-oxopropanoate |

InChI |

InChI=1S/C4H6O3/c1-3(2-5)4(6)7/h2-3H,1H3,(H,6,7)/p-1 |

InChI 键 |

VOKUMXABRRXHAR-UHFFFAOYSA-M |

规范 SMILES |

CC(C=O)C(=O)[O-] |

产品来源 |

United States |

Synthetic Methodologies for 2 Methyl 3 Oxopropanoate and Its Derivatives

Traditional Organic Synthesis Routes to 2-Methyl-3-oxopropanoate

Conventional organic synthesis provides a robust and versatile toolkit for the preparation of this compound and its derivatives. These methods, including esterification, condensation, and alkylation, allow for the precise construction of the target molecular framework.

Esterification Reactions for Methyl this compound Formation

The direct esterification of 2-methyl-3-oxopropanoic acid is a fundamental method for the synthesis of its corresponding methyl ester. This acid-catalyzed reaction typically involves heating the carboxylic acid in an excess of methanol (B129727), with a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) to facilitate the reaction. jmcs.org.mx The equilibrium of the reaction is driven towards the product side by using a large excess of the alcohol. A similar approach is used for the synthesis of other esters, such as ethyl 3-(quinolin-3-yl)-3-oxopropanoate, where the corresponding β-keto acid is treated with ethanol (B145695) in the presence of concentrated sulfuric acid. jmcs.org.mx For more complex derivatives, such as methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate, the synthetic strategy also involves the esterification of the corresponding carboxylic acid with methanol using an acid catalyst.

In some instances, the carboxylic acid precursor is generated in situ. For example, the basic hydrolysis of a pyranoquinolinedione can yield a quinolinone with a β-keto carboxylic acid group at the 3-position, which can then be esterified. jmcs.org.mx

Table 1: Representative Esterification Reactions

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2-Methyl-3-oxopropanoic acid | Methanol, H₂SO₄ (cat.) | Methyl this compound | |

| 3-(Quinolin-3-yl)-3-oxopropanoic acid | Ethanol, H₂SO₄ (cat.) | Ethyl 3-(quinolin-3-yl)-3-oxopropanoate | jmcs.org.mx |

Condensation and Alkylation Strategies for this compound Scaffold Construction

Condensation and alkylation reactions are powerful tools for constructing the carbon skeleton of this compound and its derivatives. These methods often involve the use of enolates and other reactive intermediates.

Methyl acetoacetate (B1235776) is a versatile and common starting material for the synthesis of various β-keto esters. The acetoacetic ester synthesis allows for the alkylation of the α-carbon, followed by hydrolysis and decarboxylation to yield a methyl ketone. By adapting this chemistry, the this compound scaffold can be accessed. For instance, the reaction of methyl acetoacetate with an appropriate electrophile can introduce the desired methyl group at the α-position.

Furthermore, methyl acetoacetate can be used to prepare more complex derivatives. For example, it can be reacted with acid chlorides in the presence of barium oxide and methanol to produce a variety of β-keto esters. acs.org Additionally, condensation of methyl acetoacetate with O-benzylhydroxylamine can lead to the formation of methyl 3-((benzyloxy)imino)butanoate, which can be a precursor for further transformations. molaid.com

The formylation of propanoate esters is a direct method to introduce the oxo group at the 3-position. A modified literature procedure for the synthesis of methyl this compound involves the formylation of methyl propionate (B1217596). core.ac.ukabap.co.in In this process, the methyl propionate is first deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form the corresponding enolate. This enolate is then reacted with a formylating agent, like methyl formate, to yield the desired product. core.ac.ukabap.co.in

This strategy is also applicable to other propanoate esters. For example, the formylation of ethyl 3,3-diethoxypropanoate can produce ethyl 2-formyl-3-oxopropanoate. mdpi.com Similarly, starting from methyl 3,3-dimethoxypropanoate, methyl 2-formyl-3-oxopropanoate can be synthesized. mdpi.com These formylated products are valuable intermediates for the synthesis of various complex molecules.

Table 2: Formylation of Propanoate Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Methyl propionate | 1. LDA, 2. Methyl formate | Methyl this compound | core.ac.ukabap.co.in |

| Ethyl 3,3-diethoxypropanoate | Formylating agent | Ethyl 2-formyl-3-oxopropanoate | mdpi.com |

The this compound core is often embedded within more complex molecular architectures, which are assembled through multi-step synthetic sequences. For example, methyl this compound can be used as a building block in the synthesis of functionalized morpholine (B109124) derivatives. core.ac.uk In one such sequence, it reacts with a 2-tosyl-1,2-oxazetidine in the presence of a base to yield a methyl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate. core.ac.uk

In another example, the synthesis of methyl 3-aryl-3-keto-2-methylenepropanoates can be achieved, which can then undergo further transformations. rsc.org The synthesis of complex heterocyclic systems, such as pyrazole/pyridine hybrids, can also utilize derivatives of this compound. These multi-step syntheses often involve a series of reactions including condensations, cyclizations, and functional group interconversions to build up the final complex molecule. jmcs.org.mx

Biocatalytic and Enzymatic Synthesis of this compound and Analogues

Biocatalytic and enzymatic methods offer a green and highly selective alternative to traditional organic synthesis for the preparation of this compound and its chiral derivatives. These methods often proceed under mild conditions and can provide access to enantiomerically pure compounds.

The asymmetric reduction of 2-methyl-3-oxopropionate derivatives has been achieved using microbes. For instance, the reduction of various esters of 2-methyl-3-oxopropionic acid with baker's yeast has been investigated, with the stereoselectivity of the reduction being influenced by the size and bulkiness of the alcohol moiety of the substrate. The use of whole cells of Candida parapsilosis has also been shown to be effective for the biocatalytic reduction of alkyl 2-oxopropanoates to the corresponding optically enriched alkyl 2-hydroxypropanoates. researchgate.net

Enzymes, such as lipases, can be employed for the kinetic resolution of racemic mixtures. For example, lipase (B570770) from Candida rugosa has been used for the kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol, a building block for β-blockers. This approach allows for the separation of enantiomers by selectively catalyzing the reaction of one enantiomer. Enzymatic dynamic kinetic resolution, which combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, has also been applied to the synthesis of optically active β-hydroxy esters.

Furthermore, stereoselective aldolases can be used for the synthesis of chiral hydroxy esters. The reduction of ethyl 2-methyl-3-oxobutanoate has been demonstrated using the thermophilic actinomycete Streptomyces thermocyaneoviolaceus and the microalga Chlorella sorokiniana, yielding the corresponding syn-(2R, 3S)-hydroxy ester.

Table 3: Biocatalytic and Enzymatic Syntheses

| Substrate | Biocatalyst/Enzyme | Product | Key Finding | Reference |

|---|---|---|---|---|

| Esters of 2-methyl-3-oxopropionic acid | Baker's yeast | (R)-hydroxy ester | Stereoselectivity depends on the ester group. | |

| Alkyl 2-oxopropanoates | Candida parapsilosis | Optically enriched alkyl 2-hydroxypropanoates | Efficient reduction with good enantiomeric excess. | researchgate.net |

| Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Candida rugosa lipase | Enantiomerically pure product | Successful kinetic resolution. |

Stereoselective Production of Chiral Derivatives

The creation of specific stereoisomers of this compound derivatives is crucial for their application in the synthesis of complex, biologically active molecules. Enzymes, with their inherent chirality, are ideal catalysts for these transformations, offering high levels of enantio- and diastereoselectivity.

The asymmetric reduction of the keto group in this compound esters is a common strategy to produce chiral β-hydroxy esters. A variety of microorganisms and isolated enzymes have been employed for this purpose, often achieving high optical purity.

The reduction of esters of this compound has been accomplished using baker's yeast (Saccharomyces cerevisiae), a readily available biocatalyst. core.ac.uk Early studies reported the reduction of methyl 2-methyl-3-oxopropionate to the corresponding (R)-hydroxy ester, although with unsatisfactory enantiomeric excess. core.ac.uk It was later discovered that modifying the ester group could significantly improve stereochemical control. For instance, using the 3,3-dimethylpropyl ester of this compound resulted in the (R)-hydroxy ester with a 90% enantiomeric excess (e.e.). core.ac.uk

Enzymes from other yeast species have also shown high efficacy. An NADPH-dependent reductase purified from Saccharomyces fermentati was found to asymmetrically reduce diethyl 2-methyl-3-oxosuccinate, a related derivative, to the corresponding syn- and anti-β-hydroxy esters with an optical yield of over 99% e.e. for both diastereomers. tandfonline.com This enzyme, with a molecular weight of 61,000 to 63,000, exhibited maximum activity at pH 6.0 and 50°C. tandfonline.com However, it showed high substrate specificity and did not reduce methyl 3-(2'-furyl)-2-methyl-3-oxopropionate. tandfonline.com

Ketoreductases (KREDs) and other dehydrogenases are particularly effective for these reductions, often operating through a dynamic kinetic resolution (DKR) process for racemic α-substituted β-keto esters. researchgate.net Short-chain dehydrogenases/reductases (SDRs) are noted for their broad substrate specificities and tolerance to industrial process conditions. nih.gov Whole-cell biocatalysts, such as those from the thermophilic actinobacterium Streptomyces thermocyaneoviolaceus, have also been used to reduce various aliphatic and aromatic α-keto esters with high stereoselectivity. wiley.com

Table 1: Enzyme-Catalyzed Asymmetric Reduction of this compound Derivatives

| Substrate | Biocatalyst | Product Configuration | Enantiomeric Excess (e.e.) | Reference |

| Methyl 2-methyl-3-oxopropionate | Baker's Yeast | (R)-hydroxy ester | Unsatisfied | core.ac.uk |

| 3,3-Dimethylpropyl 2-methyl-3-oxopropionate | Baker's Yeast | (R)-hydroxy ester | 90% | core.ac.uk |

| Diethyl 2-methyl-3-oxosuccinate | Saccharomyces fermentati Reductase | syn-(2R,3S) & anti-(2S,3S) | >99% | tandfonline.com |

| Methyl 2-methyl-3-(2-thienyl)-3-oxopropionate | Kloeckera saturnus | (2R,3S)-hydroxy ester | >98% | capes.gov.br |

| Racemic α-substituted β-keto esters | Ketoreductases (KREDs) | Chiral hydroxy esters | Excellent | researchgate.net |

Aldol (B89426) reactions represent a powerful method for C-C bond formation. Oxoacid aldolases, particularly those that use pyruvate (B1213749) or other 2-oxoacids as nucleophiles, are valuable biocatalysts for constructing chiral frameworks that can be converted into derivatives of this compound. nih.govresearchgate.net These enzymes facilitate the addition of a 2-oxoacid to an aldehyde electrophile, creating products with up to two new stereocenters with high atom efficiency and stereocontrol. nih.gov

A key chemoenzymatic strategy involves the stereoselective aldol addition of a 2-oxoacid to formaldehyde, catalyzed by an enantiocomplementary 2-oxoacid aldolase. This is followed by oxidative decarboxylation and esterification to yield either the (R)- or (S)-enantiomer of a 3-hydroxy-2-methylpropanoate ester. For example, the (R)-enantiomer of methyl 3-hydroxy-2-methylpropanoate, a valuable chiral building block, is synthesized using this approach with 2-oxoacid aldolases like YfaU and KPHMT, achieving high enantiomeric excess (94–99% ee) at high substrate concentrations.

Class II pyruvate aldolases, which are metal-dependent, have been shown to be versatile catalysts in these reactions. ub.edu The HpcH family of Type II pyruvate aldolases can efficiently catalyze aldol reactions of fluoropyruvate, demonstrating the potential to create complex fluorinated organic molecules. escholarship.org This highlights the broad applicability of aldolases in generating structurally diverse chiral compounds. researchgate.netescholarship.org

Table 2: Aldolase-Catalyzed Synthesis of Chiral Precursors

| Enzyme Type | Example Enzyme | Reaction | Product | Enantiomeric Excess (e.e.) | Reference |

| 2-Oxoacid Aldolase | YfaU, KPHMT | Aldol addition of 2-oxoacid to formaldehyde | (R)- or (S)-3-hydroxy-2-methylpropanoate precursor | 94–99% | |

| Class II Pyruvate Aldolase | HpcH | Aldol addition of fluoropyruvate to aldehydes | Fluorinated aldol adducts | High | escholarship.org |

Enzyme Cascades and One-Pot Enzymatic Synthesis

Enzyme cascades and one-pot syntheses are revolutionary tools in organic chemistry, allowing for multistep transformations to be performed in a single reaction vessel without the need to isolate intermediates. spinchem.com This approach improves efficiency, reduces waste, and can overcome unfavorable reaction equilibria. mdpi.com

The synthesis of complex molecules often requires multiple, sequential catalytic steps. For example, the production of all four stereoisomers of 4-methylheptan-3-ol was achieved in a one-pot procedure using two sequential enzymatic reductions catalyzed by an ene-reductase (ER) and an alcohol dehydrogenase (ADH). mdpi.com This demonstrates the power of combining different enzyme classes to control multiple stereocenters in a single pot.

In the context of this compound derivatives, a cascade could involve an aldolase-catalyzed C-C bond formation followed by an in-situ reduction of the keto group by a ketoreductase. Such multi-enzyme systems can be implemented using isolated enzymes or within whole-cell biocatalysts, where the cellular machinery for cofactor regeneration can be exploited. spinchem.com One-pot, two-step enzymatic processes have been successfully developed for the synthesis of complex pharmaceuticals like amoxicillin, where a single enzyme catalyzes both a hydrolysis and a synthesis step in a sequential manner. nih.gov Similarly, multi-enzyme cascades involving up to seven enzymes have been designed for the synthesis and diversification of complex natural products, showcasing the immense potential of these one-pot systems for creating high-value chiral chemicals from simple starting materials. mdpi.comnih.gov

Chemical Reactivity and Transformation Studies of 2 Methyl 3 Oxopropanoate

Fundamental Chemical Transformations of the 2-Methyl-3-oxopropanoate Moiety

Oxidation Reactions of Carbonyl and Adjacent Centers

The oxidation of β-keto esters like this compound can be directed towards either the carbon backbone or the carbonyl groups, depending on the reagents and conditions employed.

A notable transformation is the oxidative cleavage of the Cα-Cβ bond. An efficient method for the direct synthesis of α-keto esters involves the oxidative cleavage of β-keto esters using an Oxone/aluminum trichloride (B1173362) system in aqueous media. organic-chemistry.orgacs.org This one-step oxidation proceeds selectively to afford the corresponding α-keto ester in high yields. organic-chemistry.orgacs.org The proposed mechanism suggests the formation of an α-hydroxy dicarbonyl intermediate, followed by further oxidation and rearrangement. acs.org However, it is important to note that the reproducibility of this specific reaction with freshly opened aluminum trichloride has been questioned, suggesting that contaminants in the previously used reagent may have promoted the reaction. organic-chemistry.org

Another avenue of oxidation involves the α-carbon. Manganese(III)-based oxidative free-radical cyclization has been described for unsaturated β-keto esters. brandeis.edu This process involves the oxidation of the β-keto ester to an enol radical, which can then undergo cyclization. brandeis.edu Furthermore, photocatalytic selective oxidation of β-keto esters has been explored using metallaphotoredox catalysts. nih.gov These catalysts can facilitate the formation of α-hydroperoxide or α-hydroxyl β-keto esters, with the selectivity being influenced by the metal center of the catalyst. nih.gov Cyclic β-keto esters can be converted to α-amino ketone derivatives by reaction with specific aminating agents, and these products can undergo further oxidation, leading to ring-expansion or ring-cleavage depending on the solvent. rsc.org

The following table summarizes the key oxidation reactions of β-keto esters:

| Reaction Type | Reagents | Product |

| Oxidative Cleavage | Oxone/AlCl₃ | α-Keto ester |

| Oxidative Free-Radical Cyclization | Mn(OAc)₃, Cu(OAc)₂ | Cyclized products |

| Photocatalytic Oxidation | Metallaphotoredox catalysts | α-Hydroperoxide or α-hydroxyl β-keto esters |

| α-Amination and further oxidation | 3-acetoxyamino-2-isopropylquinazolin-4(3H)-one, lead tetraacetate | Ring-expanded or ring-cleaved products |

Reduction Reactions, Including Selective and Asymmetric Reductions

The reduction of the carbonyl group in this compound and other β-keto esters is a well-established transformation that can lead to valuable β-hydroxy esters.

Selective Reductions: Selective reduction of the keto group in the presence of the ester is a common objective. Sodium borohydride (B1222165) is a widely used reagent for this purpose, selectively reducing α- and β-keto esters to their corresponding β-hydroxy esters. thieme-connect.com Interestingly, the reduction of ethyl acetoacetate (B1235776) with sodium borohydride in methanol (B129727) resulted in the formation of methyl 3-hydroxybutyrate, indicating that transesterification can follow the reduction. thieme-connect.com Ammonia borane (B79455) in neat water has also been shown to chemoselectively reduce β-keto esters to the corresponding hydroxyl esters. rsc.org A one-pot selective reduction of the ester functionality in β-keto esters can be achieved by first enolizing with lithium hexamethyldisilazide (LiHMDS) and then reducing with lithium metal. researchgate.net

Asymmetric Reductions: The asymmetric reduction of β-keto esters is of significant interest as it provides access to chiral β-hydroxy esters, which are important building blocks in the synthesis of natural products and pharmaceuticals. tandfonline.comjst.go.jp Microorganisms, particularly baker's yeast (Saccharomyces cerevisiae), are frequently employed for this purpose. tandfonline.comcore.ac.uknih.govoup.com The stereochemical outcome of these reductions can be influenced by the structure of the ester group and the specific yeast strain used. tandfonline.comcore.ac.ukoup.com For instance, large-scale asymmetric reduction of methyl-2-methyl-3-(2-furyl)-3-oxopropionate using different yeast strains yielded various stereoisomers of the corresponding β-hydroxy ester in high chemical and optical yields. tandfonline.comjst.go.jp Genetic engineering of baker's yeast by overexpressing or knocking out specific reductase enzymes has been shown to improve the stereoselectivity of β-keto ester reductions. nih.gov

Chemical methods for diastereoselective reduction of α-substituted β-keto esters have also been developed. The use of a strongly chelating Lewis acid like titanium tetrachloride (TiCl₄) with a reducing agent such as borane-pyridine complex leads to the syn-isomer with high diastereomeric excess. researchgate.net Conversely, employing a non-chelating Lewis acid like cerium trichloride (CeCl₃) with a sterically hindered reducing agent like lithium triethylborohydride favors the formation of the anti-isomer. researchgate.net

Below is a table summarizing various reduction methods for β-keto esters:

| Reagent/Catalyst | Selectivity | Product |

| Sodium Borohydride | Ketone selective | β-Hydroxy ester |

| Ammonia Borane/H₂O | Ketone selective | β-Hydroxy ester |

| LiHMDS, then Li | Ester selective | 1,3-Diol |

| Baker's Yeast (Saccharomyces cerevisiae) | Asymmetric | Chiral β-hydroxy ester |

| TiCl₄/BH₃·py | Diastereoselective (syn) | syn-α-Alkyl-β-hydroxy ester |

| CeCl₃/LiEt₃BH | Diastereoselective (anti) | anti-α-Alkyl-β-hydroxy ester |

Nucleophilic Substitution Reactions Involving Derivatives

The α-position of this compound, being flanked by two carbonyl groups, possesses acidic protons. mcat-review.org Deprotonation of this "active methylene" group generates a stabilized enolate ion, which is a potent nucleophile. jove.com This enolate can participate in a variety of nucleophilic substitution reactions, most notably alkylation.

Treating a β-keto ester with an alkoxide base followed by reaction with an alkyl halide via an SN2 mechanism leads to the formation of mono- and subsequently dialkylated β-keto esters. aklectures.com This classical acetoacetic ester synthesis is a fundamental carbon-carbon bond-forming reaction. mcat-review.org The resulting alkylated β-keto esters can then be subjected to hydrolysis and decarboxylation to produce more complex ketones. aklectures.com

Palladium-catalyzed reactions of allyl β-keto esters have significantly expanded the synthetic utility of this class of compounds. nih.gov These reactions proceed through the formation of a palladium enolate after decarboxylation. This intermediate can then undergo various transformations, including:

Reductive elimination to yield α-allyl ketones. nih.gov

β-Hydride elimination to form α,β-unsaturated ketones. nih.gov

Hydrogenolysis to produce ketones. nih.gov

Intramolecular aldol (B89426) condensation and Michael addition. nih.gov

Hydrolysis of the Ester Functional Group

The ester group of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding β-keto acid, 2-methyl-3-oxopropanoic acid. aklectures.comyoutube.com This hydrolysis is often the first step in a sequence that includes decarboxylation. mcat-review.orgaklectures.com

Under acidic conditions, the carbonyl oxygen of the ester is protonated, activating the carbonyl carbon towards nucleophilic attack by water. youtube.com Following proton transfer steps, the alcohol portion of the ester is eliminated, and deprotonation of the resulting carbonyl yields the carboxylic acid.

β-Keto acids are notably unstable and readily undergo decarboxylation upon gentle heating. aklectures.comyoutube.com The presence of the β-keto group facilitates this process by stabilizing the resulting enol intermediate. mcat-review.org This facile decarboxylation is a key feature of the chemistry of β-keto esters and their corresponding acids. The hydrolysis of β-keto esters can be monitored using pH-assays that detect the formation of the acidic product. researchgate.net

Advanced Synthetic Reactions Utilizing this compound Derivatives

Beyond the fundamental transformations, derivatives of this compound are employed in more complex synthetic strategies, including isomerization processes that are crucial for controlling the structure and reactivity of these molecules.

Isomerization Processes in this compound Precursors

A key isomerization process for β-keto esters like this compound is keto-enol tautomerism. mcat-review.orgchemrxiv.orgresearchgate.net This is an equilibrium between the keto form and the enol form, where a proton migrates from the α-carbon to the keto-carbonyl oxygen, forming a carbon-carbon double bond and a hydroxyl group. mcat-review.org The α-hydrogen of a β-keto ester is particularly acidic due to the stabilization of the resulting enolate by two adjacent carbonyl groups. mcat-review.org

The position of the keto-enol equilibrium can be influenced by various factors, including the solvent and the structure of the molecule. In some cases, the equilibrium can be manipulated externally. For example, it has been shown that incorporating a β-ketoester into a photoactive diarylethene framework allows for the reversible, light-induced shifting of the keto-enol equilibrium. chemrxiv.orgacs.org In the initial state, the equilibrium heavily favors the ketone, but upon photocyclization, a significant fraction of the thermally stable enol tautomer is formed. chemrxiv.orgacs.org This provides a method for controlling the concentration of the enol, which can act as a hydrogen atom donor, with high spatiotemporal resolution. chemrxiv.org

Carbon-Carbon Bond Forming Reactions

The activated methylene (B1212753) group in β-keto esters like this compound makes them valuable synthons for the formation of new carbon-carbon bonds. This reactivity is central to their application in synthesizing more complex molecular architectures.

Dialkylation reactions

While direct dialkylation at the C2 position of this compound is challenging due to the existing methyl group, its derivatives are employed in sophisticated dialkylation reactions. One such strategy involves the intermolecular 1,2-dialkylation of alkenes, which utilizes a 1,3-dicarbonyl compound, an alkane, and an alkene in a process enabled by synergistic photoredox and iron catalysis. nih.gov In this reaction, two distinct C(sp³)-H bonds from the alkane and the 1,3-dicarbonyl compound are added across the double bond of an alkene. nih.gov

This method has been shown to be effective for various 1,3-dicarbonyl compounds, including those structurally similar to this compound, such as 2-methyl-3-oxobutanoate and 3-cyclopropyl-3-oxopropanoate. nih.gov The reaction successfully generates products with challenging quaternary carbon centers. nih.gov

A related carbon-carbon bond formation is the mono-alkylation of a β-keto ester to introduce the methyl group at the C2 position. For instance, methyl 3-cyclopropyl-2-methyl-3-oxopropanoate can be synthesized by reacting methyl 3-cyclopropyl-3-oxopropanoate with methyl iodide in the presence of potassium carbonate.

Table 1: Examples of 1,2-Dialkylation of Alkenes with 1,3-Dicarbonyl Compounds nih.govThis table showcases the scope of the dialkylation reaction with various alkanes and 1,3-dicarbonyl compounds, analogous to the reactivity expected for this compound derivatives.

| Alkene | Alkane | 1,3-Dicarbonyl Compound | Product Yield |

|---|---|---|---|

| Styrene | Cyclohexane | Methyl 3-oxo-butanoate | 85% |

| Styrene | Cyclopentane | Methyl 3-oxo-butanoate | 92% |

| Styrene | Cycloheptane | Methyl 3-oxo-butanoate | 83% |

| Styrene | Adamantane | Methyl 3-oxo-butanoate | 72% |

| Styrene | Cyclohexane | Methyl 3-cyclopropyl-3-oxopropanoate | 64% |

| Styrene | Cyclohexane | 2-Methyl-3-oxobutanoate | 72% |

Reactions with carbenoids

Derivatives of this compound, specifically α-diazo-β-keto esters, serve as precursors for carbenoids, which are highly reactive intermediates. The decomposition of these diazo compounds, often catalyzed by transition metals like rhodium(II) or copper, generates metallocarbenes. researchgate.netnih.gov These species can undergo a variety of intramolecular carbon-carbon bond-forming reactions. researchgate.net

The chemoselectivity of these reactions is often controlled by the substituents on the nitrogen of the corresponding diazo amidoacetates. researchgate.net For example, less sterically hindered N-alkyl groups tend to favor aliphatic 1,4-C-H insertion to form β-lactams, while bulkier substituents can promote a Buchner reaction (cyclopropanation of an aromatic ring) to yield cyclohepta[c]pyrrolones. researchgate.net

In a powerful cascade reaction, a rhodium carbenoid generated from an α-diazo imide can cyclize onto a neighboring imido carbonyl group to form a push-pull dipole. nih.gov This intermediate can then undergo a 1,3-dipolar cycloaddition across a tethered π-bond to assemble complex polycyclic systems in a stereocontrolled manner. nih.gov This strategy has been employed in the total synthesis of complex alkaloids like (±)-aspidophytine. nih.gov

Table 2: Conceptual Pathways for Carbenoid Intermediates from Diazo-Derivatives This table illustrates the types of transformations that carbenoids, generated from diazo compounds related to this compound, can undergo.

| Carbenoid Precursor Type | Catalyst | Reaction Type | Product Class |

|---|---|---|---|

| Ethyl 3-alkylamino-2-diazo-3-oxopropanoate | Copper Salts | Intramolecular C-H Insertion | β-Lactams |

| Ethyl 3-(arylmethyl)amino-2-diazo-3-oxopropanoate | Copper Salts | Intramolecular Buchner Reaction | Cyclohepta[c]pyrrolones |

| α-Diazo Imide | Rh₂(OAc)₄ | Cyclization / 1,3-Dipolar Cycloaddition | Polycyclic Alkaloid Scaffolds |

Ring-Forming Reactions and Cyclization Pathways

This compound and its derivatives are versatile building blocks for the synthesis of cyclic compounds through various ring-forming reactions.

A notable example is a morpholine (B109124) ring-forming cascade reaction. nih.gov In this process, methyl this compound reacts with 2-tosyl-1,2-oxazetidine in the presence of a base like potassium carbonate. nih.govacs.org This reaction proceeds to afford substituted morpholine products in good yields and has been demonstrated on a gram scale. nih.govacs.org The reaction tolerates a range of functional groups on the ester portion of the this compound substrate, including alkynes and acetals. nih.gov

Table 3: Synthesis of Substituted Morpholines from this compound Esters nih.govacs.org

| Ester Substrate | Reagents | Product | Yield |

|---|---|---|---|

| Methyl this compound | 2-Tosyl-1,2-oxazetidine, K₂CO₃ | Methyl 2-methyl-4-tosylmorpholine-2-carboxylate | 72% |

| Ethyl this compound | 2-Tosyl-1,2-oxazetidine, K₂CO₃ | Ethyl 2-methyl-4-tosylmorpholine-2-carboxylate | 86% |

| Prop-2-yn-1-yl this compound | 2-Tosyl-1,2-oxazetidine, K₂CO₃ | Prop-2-yn-1-yl 2-methyl-4-tosylmorpholine-2-carboxylate | Not specified |

Another significant cyclization pathway involves derivatives like 3-(quinolin-3-yl)-3-oxopropanoic acid, which can undergo facile lactonization in acidic media. jmcs.org.mx Similarly, pyranoquinolinediones, which can be considered cyclic derivatives of acylated malonates, are synthesized by condensing anilines with diethyl malonate. jmcs.org.mx These pyranoquinolinones can then be hydrolyzed to the corresponding β-keto acids, which exist in equilibrium with their cyclized lactone form and serve as precursors for further heterocyclic transformations. jmcs.org.mx

Transformations for Accessing Heterocyclic Structures

The inherent functionality of this compound makes it and its derivatives key starting materials for constructing a diverse range of heterocyclic structures.

One powerful application is the synthesis of tetrahydroquinolinone derivatives. clockss.org These are formed through the condensation of enaminones with methyl 2-formyl-3-oxopropanoate, a direct derivative of the title compound. clockss.org The resulting 2-methoxycarbonyltetrahydroquinolinones are valuable intermediates that can undergo further reactions, such as the Fischer indole (B1671886) synthesis, to produce complex, linearly condensed aromatic ring systems like 11H-pyrido[3,2-a]carbazoles, which are of interest for their potential biological activities. clockss.org

As previously mentioned, this compound esters are direct precursors to substituted morpholines via a cascade reaction. nih.govacs.org This provides a straightforward entry into this important class of N,O-heterocycles.

Furthermore, derivatives of this compound are instrumental in building quinoline-based heterocycles. The β-keto acid derivative, 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid, is a versatile intermediate. jmcs.org.mx It can be used to synthesize pyrazolinylquinolines via condensation with hydrazine (B178648) hydrate (B1144303) or can undergo Knoevenagel condensation with various aldehydes to create fused heterocyclic systems. jmcs.org.mx For example, reaction with 2,2-dimethoxyethanamine leads to the formation of a substituted pyrrole (B145914) ring fused to the quinolinone core. jmcs.org.mx Intramolecular cyclization of related compounds, such as methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate, can also be used to form pyrimidine-fused ring systems.

Table 4: Examples of Heterocyclic Scaffolds Synthesized from this compound and its Derivatives

| Precursor | Reaction Type | Resulting Heterocycle | Reference |

|---|---|---|---|

| Methyl 2-formyl-3-oxopropanoate | Condensation with enaminones, Fischer Indole Synthesis | 11H-Pyrido[3,2-a]carbazole | clockss.org |

| Methyl this compound | Cascade reaction with 2-tosyl-1,2-oxazetidine | Morpholine | nih.gov |

| 3-(Quinolin-3-yl)-3-oxopropanoic acid derivative | Condensation with hydrazine | Pyrazolinylquinoline | jmcs.org.mx |

| 3-(Quinolin-3-yl)-3-oxopropanoic acid derivative | Knoevenagel condensation / Cyclization | Pyrroloquinolinone | jmcs.org.mx |

| Methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate | Intramolecular Cyclization | Pyrimidine-fused rings |

Mechanistic Investigations of Reactions Involving 2 Methyl 3 Oxopropanoate

Elucidation of Reaction Pathways and Transition States

Understanding the reaction pathways of 2-methyl-3-oxopropanoate is key to predicting its chemical transformations. The molecule's structure, featuring both a ketone and an ester functional group, allows it to participate in a variety of reactions, including nucleophilic additions, condensations, and redox reactions. vulcanchem.comcymitquimica.com The elucidation of these pathways often involves a combination of experimental studies and computational modeling to map out the potential energy surface of the reaction.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling reaction pathways and transition states. These calculations can provide detailed information about the geometry and energy of reactants, intermediates, transition states, and products. For example, in the formation of heterocyclic compounds from β-keto esters, computational models can help to elucidate the multi-step reaction mechanisms, including the identification of key transition states that govern the reaction's outcome. asianpubs.org

A plausible reaction mechanism for the formation of certain products involves a four-membered ring transition state. asianpubs.org This is particularly relevant in reactions with cyanates, where the initial product can further react to yield the final substituted compounds. asianpubs.org The stability of these transition states is influenced by steric and electronic factors of the substituents.

Identification and Characterization of Reactive Intermediates

Reactive intermediates are transient species formed during a chemical reaction that are not the final products. In reactions involving this compound, the identification and characterization of these intermediates are essential for a complete understanding of the reaction mechanism. The presence of both an α-methyl group and a β-keto group makes the formation of enolates a key reactive intermediate.

Enolates are formed by the deprotonation of the α-carbon, creating a nucleophilic species that can participate in a wide range of reactions. The stability and reactivity of the enolate are influenced by the counter-ion and the solvent used in the reaction. These intermediates are often not isolated but are detected and characterized using spectroscopic techniques or by trapping them with electrophiles.

In addition to enolates, other reactive intermediates can be formed depending on the specific reaction conditions. For example, in oxidation reactions, radical intermediates may be generated. conicet.gov.ar In enzyme-catalyzed reactions, the substrate binds to the active site of the enzyme, forming an enzyme-substrate complex which is a key reactive intermediate. The study of these intermediates provides valuable information about the step-by-step process of the chemical transformation. For instance, in the reaction of methyl methacrylate (B99206) with OH radicals, a 1,2-hydroxyalkoxy radical is formed as an intermediate. conicet.gov.ar

Studies on Stereochemical Outcomes and Enantioselectivity

The stereochemistry of reactions involving this compound is a critical aspect, particularly in the synthesis of chiral molecules for pharmaceutical and biological applications. The presence of a stereocenter at the C2 position in many of its derivatives makes the control of stereochemical outcomes a significant challenge and an area of active research.

Enantioselective reactions aim to produce one enantiomer of a chiral product in excess over the other. This is often achieved using chiral catalysts or reagents that create a chiral environment around the substrate, favoring the formation of one enantiomer. For example, the enantioselective fluorination of β-keto esters, including derivatives of this compound, has been achieved with high enantioselectivity using chiral Lewis acid catalysts. thieme-connect.com The choice of ligand and metal salt can significantly influence the enantiomeric excess (ee) of the product. thieme-connect.com

Biocatalysis, using enzymes or whole microorganisms like baker's yeast, offers a powerful method for achieving high enantioselectivity in the reduction of β-keto esters. oup.comoup.com The stereochemical outcome of these reductions is often dictated by the specific enzymes present in the biocatalyst and their substrate specificity. oup.com For instance, different reductases in baker's yeast can lead to the formation of different stereoisomers of the corresponding β-hydroxy ester. oup.com The stereoselectivity can sometimes be influenced by the reaction conditions and the structure of the substrate itself. rsc.org

The steric hindrance around the reactive center can also play a crucial role in determining the stereochemical outcome of a reaction. vulcanchem.com Bulky substituents can direct the approach of a reagent to a specific face of the molecule, leading to the preferential formation of one stereoisomer. vulcanchem.com

Table 1: Enantioselective Fluorination of β-Keto Esters This table is based on data from a study on copper(II)-catalyzed enantioselective fluorination and is provided for illustrative purposes.

| Entry | Substrate | Catalyst | Solvent | Yield (%) | ee (%) |

| 1 | 2a | 1a/Cu(OTf)₂ | Toluene | 95 | 94 |

| 2 | 2b | 1a/Cu(OTf)₂ | Toluene | 92 | 91 |

| 3 | 2h | 1a/Cu(OTf)₂ | Toluene | 88 | 90 |

| 4 | 2a | 1b/Cu(OTf)₂ | Toluene | 93 | 92 |

| 5 | 2b | 1b/Cu(OTf)₂ | Toluene | 91 | 89 |

| 6 | 4a | 1b/Cu(OTf)₂ | Toluene | - | 71 |

| 7 | 4b | 1b/Cu(OTf)₂ | Toluene | - | 83 |

This interactive table summarizes the results of enantioselective fluorination reactions on various β-keto esters, demonstrating the influence of different catalysts and substrates on the yield and enantiomeric excess (ee) of the fluorinated products. thieme-connect.com

Kinetic Studies and Rate-Limiting Step Determination

For reactions involving this compound, kinetic studies can help to distinguish between different proposed mechanisms. For example, in enzyme-catalyzed reactions, kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined. These parameters provide information about the affinity of the enzyme for the substrate and the efficiency of the catalytic process. Isotope labeling studies can also be employed to track the movement of atoms during a reaction and to help identify the rate-limiting step.

In complex reactions, such as those involving multiple intermediates and transition states, the determination of the rate-limiting step can be challenging. For instance, in some enzyme-catalyzed reactions involving this compound, the rate-limiting step has been associated with the binding of a cofactor. rhea-db.org Automated kinetic profiling systems using online HPLC can be employed for high-throughput reaction optimization and to gather detailed kinetic data. rsc.org

Table 2: Kinetic Data for Enzyme-Catalyzed Reactions This table presents kinetic data for reactions involving this compound and related compounds, based on information from the SABIO-RK database.

| Entry ID | Reactants | Enzyme (EC Number) | Organism | Parameter | Value |

| 63228 | This compound, Coenzyme A, NAD+ | 1.2.1.27 | Bacillus subtilis | Kcat/Km | 30.0 |

| 63237 | This compound, NAD+, H₂O | 1.2.1.27 | Bacillus subtilis | Rate const. | 30.0 |

This interactive table showcases kinetic parameters for enzyme-catalyzed reactions involving this compound, providing insights into the efficiency of these biocatalytic transformations. h-its.org

Catalysis in the Chemistry of 2 Methyl 3 Oxopropanoate and Its Derivatives

Development of Novel Catalytic Systems for 2-Methyl-3-oxopropanoate Transformations

The development of innovative catalytic systems is crucial for the selective transformation of β-keto esters like this compound. These systems aim to control reactivity at the α-carbon, the keto group, and the ester moiety, often with high levels of stereocontrol. Research has spanned transition-metal catalysis, organocatalysis, photocatalysis, and heterogeneous catalysis to achieve these goals.

Transition-Metal Catalysis (e.g., Ruthenium, Rhodium, Copper)

Transition metals are powerful catalysts for transformations of β-keto esters, including hydrogenation, allylation, and coupling reactions. mdpi.com

Ruthenium: Ruthenium complexes are particularly renowned for the asymmetric hydrogenation of the keto group in β-keto esters to produce chiral β-hydroxy esters. sioc-journal.cn Ru-BINAP systems, for instance, are highly effective for this transformation. researchgate.netresearchgate.net More recent developments include hybrid systems where a Ruthenium complex is paired with another transition metal, such as Palladium, to achieve stereodivergent dehydrative allylation of β-keto esters with allylic alcohols. nih.gov This dual catalytic system allows for the synthesis of four different diastereomers by selecting the chirality of the Ru and Pd catalysts. nih.gov Ruthenium catalysts have also been employed in asymmetric Diels-Alder reactions of unsaturated β-ketoesters. nih.gov

Rhodium and Iridium: While Rhodium has seen broad use in catalysis, Iridium catalysts with chiral ferrocenyl P,N,N-ligands have been specifically developed for the highly enantioselective hydrogenation of β-keto esters, affording the corresponding β-hydroxy esters with up to 95% enantiomeric excess (ee). researchgate.netrsc.org

Copper: Copper-catalyzed reactions are also prominent. Chiral copper(I)-bisoxazoline complexes are effective in asymmetric oxidative coupling reactions. mdpi.com Furthermore, β-keto esters themselves, such as ethyl 2-oxocyclohexanecarboxylate, can act as efficient ligands for copper(I)-catalyzed C-N, C-O, and C-S coupling reactions with aryl halides, demonstrating the dual role these substrates can play in catalysis. nih.gov

Table 1: Examples of Transition-Metal Catalyzed Transformations of β-Keto Esters

| Metal/Catalyst System | Transformation | Substrate Type | Key Feature | Reference |

| Ruthenium -BINAP | Asymmetric Hydrogenation | β-Keto Esters | High enantioselectivity for β-hydroxy esters | sioc-journal.cn |

| Ruthenium/Palladium | Dehydrative Allylation | β-Keto Esters | Stereodivergent synthesis of four diastereomers | nih.gov |

| Iridium -Ferrocenyl P,N,N | Asymmetric Hydrogenation | β-Keto Esters | Good to excellent enantioselectivities (up to 95% ee) | rsc.org |

| Copper (I)-Bisoxazoline | Oxidative Coupling | 2-Naphthol Derivatives | Asymmetric C-C bond formation | mdpi.com |

| Copper (I)/β-Keto Ester Ligand | C-N, C-O, C-S Coupling | Aryl Halides | β-Keto ester acts as a versatile ligand | nih.gov |

Organocatalysis in this compound Chemistry

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a powerful tool for the asymmetric transformation of β-keto esters. rsc.org These catalysts offer advantages such as robustness, low toxicity, and operational simplicity. rsc.org β-keto esters are among the most widely used substrates in organocatalytic transformations. researchgate.net

Key organocatalytic transformations involving β-keto esters include:

α-Functionalization: Cinchona alkaloids have been successfully used as organocatalysts for the enantioselective α-hydroxylation of β-keto esters, using peroxides as the oxidant, with enantiomeric excesses up to 80%. acs.org Similarly, asymmetric α-alkylation has been achieved with high enantiopurity (up to 98% ee) using cinchona-derived phase-transfer catalysts. rsc.org

Conjugate Additions: Chiral phase-transfer catalysts have been employed in the organocatalytic asymmetric 1,6-addition of β-ketoesters to electron-deficient dienes, providing products in high yields and excellent enantioselectivities. acs.org

The mechanism often involves the formation of a chiral enolate or enamine intermediate, which then reacts stereoselectively with an electrophile. The ability to perform these reactions without transition metals is a significant advantage in the synthesis of pharmaceutical intermediates. rsc.org

Photocatalysis for Reductive Transformations

Photocatalysis utilizes visible light to drive chemical reactions, offering a green and sustainable approach. For β-keto esters, photocatalysis has enabled novel transformations, often involving radical intermediates.

One strategy involves using a photocatalyst like fac-Ir(ppy)₃, which, under visible-light irradiation, can generate a transient α-carbonyl radical and a persistent ketyl radical from aromatic β-ketoesters without any external oxidant or reductant. nih.gov This allows for subsequent reactions like pinacol (B44631) coupling or benzannulation. nih.gov

Another innovative approach combines photocatalysis with other catalytic modes. A dual system using a chiral nickel Lewis acid catalyst and an organic photocatalyst has been developed for the asymmetric [3 + 2] photocycloaddition of β-keto esters with vinyl azides. nih.govacs.org This method constructs densely substituted dihydropyrrole heterocycles with high enantioselectivity. nih.govacs.org Furthermore, bifunctional photocatalysts, where a photosensitizer is grafted onto a chiral ligand, have been designed for the enantioselective aerobic oxidation (hydroxylation) of β-ketoesters using oxygen from the air as the oxidant. acs.orgresearchgate.net

While the prompt specifically mentions reductive transformations, the field of photocatalysis with β-keto esters has prominently featured radical-mediated and oxidative reactions driven by light. True reductive transformations, such as the direct reduction of the keto or ester group via photocatalysis, are an emerging area. General visible-light-induced photocatalytic methods are known to achieve reductive scission of carbon-halogen bonds, generating radicals that can undergo further reactions. researchgate.netelsevierpure.comnih.govsnu.ac.kr

Heterogeneous Catalytic Approaches

Heterogeneous catalysts offer significant practical advantages, including ease of separation from the reaction mixture and potential for recycling, which are crucial for industrial applications and sustainable chemistry. mdpi.comtheaspd.com

For transformations of β-keto esters, heterogeneous systems have been successfully developed. For instance, Ruthenium species coordinated to a porous organic polymer (POP) containing a chiral BINAP ligand have been used for the asymmetric hydrogenation of β-keto esters. researchgate.net This solid catalyst demonstrated high activity, excellent enantioselectivity, and could be recycled up to 12 times. researchgate.net

In the area of transesterification, which is a key reaction for modifying the ester group of compounds like this compound, various solid catalysts have been explored. nih.gov These include heterogeneous amine catalysts and solid acid catalysts like sulfated zirconia and borate/zirconia, which can selectively catalyze the transesterification of β-keto esters over other ester types. nih.gov The development of well-defined active sites on solid supports, a concept borrowed from surface organometallic chemistry (SOMC), is a key strategy for improving the selectivity and efficiency of heterogeneous catalysts for these fine chemical transformations. escholarship.org

Asymmetric Catalysis for Enantioselective Synthesis of this compound Derivatives

The synthesis of enantiomerically pure derivatives of this compound is of great interest, as the resulting chiral α-substituted β-keto esters and β-hydroxy esters are valuable building blocks in organic synthesis. Asymmetric catalysis is the most efficient method to achieve this goal.

Chiral Catalyst Design and Application

The design of effective chiral catalysts is fundamental to achieving high enantioselectivity in the synthesis of this compound derivatives. The catalyst's structure must create a well-defined chiral environment around the substrate to control the stereochemical outcome of the reaction.

Transition-Metal Catalysts:

Ligand Design: The majority of chiral transition-metal catalysts rely on chiral ligands to induce asymmetry. For the hydrogenation of the keto group, ligands like BINAP and its derivatives are extensively used with Ruthenium. sioc-journal.cn For Iridium-catalyzed hydrogenations, chiral ferrocenyl P,N,N-ligands have been specifically designed to create an effective chiral pocket. rsc.org In a dual catalytic system for dehydrative allylation, the combination of chiral ligands on both a Palladium and a Ruthenium complex allows for precise control over the formation of two new stereocenters. nih.gov

Organocatalysts:

Natural Scaffolds: Cinchona alkaloids are a prominent class of organocatalysts used for the α-functionalization of β-keto esters. acs.orgrsc.org Their rigid bicyclic structure provides an excellent scaffold for creating a defined chiral environment. Modifications to the alkaloid structure can fine-tune reactivity and selectivity.

Bifunctional Catalysis: Many organocatalysts are bifunctional, meaning they have both a Lewis/Brønsted acid site and a Lewis/Brønsted base site. This allows them to activate both the nucleophile and the electrophile simultaneously, leading to highly organized and stereoselective transition states.

Photocatalysts:

Integrated Design: In asymmetric photocatalysis, chiral design involves integrating a chiral catalytic unit with a photosensitizing unit. In one example, a chiral bisoxazoline (BOX) ligand was covalently linked to a thioxanthone photosensitizer. acs.org This integrated catalyst can both absorb visible light to activate molecular oxygen and use its chiral metal complex to control the enantioselectivity of the subsequent C-O bond formation. acs.org

The application of these rationally designed catalysts allows for a variety of asymmetric transformations on the β-keto ester scaffold, including reductions, alkylations, and additions, to produce highly valuable, enantiomerically enriched derivatives. researchgate.netacs.org

Table 2: Overview of Chiral Catalyst Types and Applications for β-Keto Esters

| Catalyst Class | Catalyst Example | Transformation | Key Design Feature | Reference |

| Transition Metal | Ru-BINAP | Asymmetric Hydrogenation | C₂-symmetric diphosphine ligand | sioc-journal.cn |

| Transition Metal | Ir-Ferrocenyl P,N,N | Asymmetric Hydrogenation | Multidentate chiral ferrocenyl ligand | rsc.org |

| Organocatalyst | Cinchona Alkaloids | α-Hydroxylation, α-Alkylation | Rigid natural product scaffold | acs.orgrsc.org |

| Photocatalyst | Ni-BOX / Organic Dye | [3+2] Photocycloaddition | Dual catalysis with chiral Lewis acid | nih.govacs.org |

| Photocatalyst | Thioxanthone-BOX-Ni | Aerobic Oxidation | Integrated photosensitizer and chiral ligand | acs.org |

Diastereoselective and Enantioconvergent Hydrogenation Processes

The catalytic hydrogenation of β-keto esters, such as this compound and its derivatives, represents a powerful strategy for the synthesis of chiral β-hydroxy esters, which are valuable building blocks in the pharmaceutical and fine chemical industries. When the substrate contains a pre-existing chiral center or one is formed during the reaction, control of diastereoselectivity becomes crucial. Furthermore, enantioconvergent processes, such as dynamic kinetic resolution (DKR), can transform a racemic starting material into a single, highly enriched stereoisomer of the product.

Transition metal complexes featuring chiral ligands are extensively used to catalyze these stereoselective hydrogenations. A variety of transition metals, including ruthenium (Ru), rhodium (Rh), iridium (Ir), and nickel (Ni), when combined with chiral bisphosphines, have proven effective for the direct anti-selective asymmetric hydrogenation of α-amino-β-keto ester hydrochlorides. nih.govdocumentsdelivered.com These reactions proceed via dynamic kinetic resolution to yield anti-β-hydroxy-α-amino acid esters with excellent diastereomeric and enantiomeric excesses. nih.govdocumentsdelivered.com

For instance, the ruthenium-catalyzed asymmetric hydrogenation of α-amino-β-keto esters was the pioneering example of generating anti-β-hydroxy-α-amino acids through DKR. nih.govdocumentsdelivered.com Similarly, iridium complexes with axially chiral bisphosphines, as well as homogeneous nickel-chiral-bisphosphine complexes, have been successfully employed for the efficient anti-selective asymmetric hydrogenation of these substrates. nih.gov

Another significant advancement in this area is the enantioselective transfer hydrogenation of α-methoxyimino-β-keto esters. The use of the Noyori–Ikariya complex, RuCl(p-cymene)[(S,S)-Ts-DPEN], in a formic acid–triethylamine mixture has been shown to be highly effective. nih.govacs.org This method provides access to β-hydroxy esters with excellent enantioselectivity. organic-chemistry.org Computational and experimental studies have revealed that the configuration of the methoxyimino group plays a crucial role in determining the reactivity and the stereochemical outcome of the reaction. nih.govacs.org

The table below summarizes representative results for the diastereoselective and enantioselective hydrogenation of β-keto ester derivatives.

| Catalyst/Reagent | Substrate | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Transition-metal-chiral-bisphosphine complexes (Ru, Rh, Ir, Ni) | α-Amino-β-keto ester hydrochlorides | anti-β-Hydroxy-α-amino acid esters | Excellent | Excellent |

| RuCl(p-cymene)[(S,S)-Ts-DPEN] | α-Methoxyimino-β-keto esters | α-Methoxyimino-β-hydroxy esters | Not reported | Up to >99% |

Microbial Catalyst Screening for Asymmetric Transformations

The use of microbial catalysts, either as whole cells or isolated enzymes, offers a green and highly selective alternative for the asymmetric transformation of this compound and related β-keto esters. The screening of various microorganisms is a critical step in identifying catalysts with the desired activity and stereoselectivity for a specific substrate.

A study on the asymmetric reduction of ethyl 2-methyl-3-oxobutanoate, a close structural analog of this compound, by different strains of the microalga Chlorella highlights the variability in stereoselectivity among different microbial species. nih.gov Chlorella pyrenoidosa was found to reduce ethyl 2-methyl-3-oxobutanoate to a mixture of anti-(2S, 3S) and syn-(2S, 3R) hydroxy esters. nih.gov In contrast, Chlorella vulgaris and Chlorella regularis predominantly yielded the syn-isomer. nih.gov This demonstrates that screening different strains of the same genus can lead to the discovery of catalysts with complementary stereoselectivities. nih.gov

Besides whole-cell systems, isolated enzymes are also powerful tools for these transformations. (S)-1-phenylethanol dehydrogenase (PEDH) from the denitrifying bacterium Aromatoleum aromaticum has been successfully applied for the asymmetric reduction of a wide range of β-keto esters to enantiopure secondary alcohols. nih.gov This enzyme exhibits high enantioselectivity across a broad substrate scope. nih.gov Ketoreductases, in general, are a well-studied class of enzymes for the asymmetric synthesis of chiral alcohols from ketones and β-keto esters. researchgate.net Structure-guided evolution of a ketoreductase from Exiguobacterium sp. has been employed to enhance its activity and stereoselectivity for the bioreduction of bulky α-amino β-keto esters. rsc.org

Baker's yeast (Saccharomyces cerevisiae) is another widely used and readily available microbial catalyst for the asymmetric reduction of β-keto esters. researchgate.netacgpubs.org It contains a multitude of oxidoreductases that can catalyze the reduction of various carbonyl compounds to chiral alcohols, often with high enantiomeric excess. researchgate.net

The following table presents a summary of findings from the screening of microbial catalysts for the asymmetric reduction of β-keto ester derivatives.

| Microbial Catalyst | Substrate | Product Stereoisomers | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee) |

| Chlorella pyrenoidosa | Ethyl 2-methyl-3-oxobutanoate | anti-(2S, 3S)-hydroxy ester and syn-(2S, 3R)-hydroxy ester | 53/47 | 89% (anti), >99% (syn) |

| Chlorella vulgaris | Ethyl 2-methyl-3-oxobutanoate | Predominantly syn-hydroxy ester | Not reported | Not reported |

| Chlorella regularis | Ethyl 2-methyl-3-oxobutanoate | Predominantly syn-hydroxy ester | Not reported | Not reported |

| (S)-1-phenylethanol dehydrogenase (PEDH) | Various β-keto esters | Enantiopure secondary alcohols | Not applicable | High |

| Saccharomyces cerevisiae (Baker's yeast) | Various β-keto esters | Chiral β-hydroxy esters | Substrate-dependent | Generally high (>90%) |

Applications of 2 Methyl 3 Oxopropanoate As a Versatile Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

2-Methyl-3-oxopropanoate is a key component in the synthesis of a variety of complex organic molecules. a2bchem.comevitachem.com Its functional groups, including a carbonyl group and an ester, allow for diverse chemical transformations, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. a2bchem.com This reactivity makes it an essential tool for chemists aiming to construct intricate molecular architectures with specific biological activities. a2bchem.com

For instance, derivatives of this compound are utilized in the production of substituted pyrazoles, which have potential applications in medicinal chemistry. Furthermore, related compounds like methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate serve as intermediates in the synthesis of more elaborate organic structures. vulcanchem.com The strategic incorporation of this building block into synthetic pathways enables access to a broad spectrum of structurally complex molecules. a2bchem.com

A notable example is the synthesis of methyl 3-cyclopropyl-2-methyl-3-oxopropanoate, a cyclopropane-containing derivative. This synthesis involves the methylation of methyl 3-cyclopropyl-3-oxopropanoate, demonstrating the utility of these compounds in creating more complex structures with specific functionalities. nbinno.com

Intermediate in Fine Chemical Synthesis

In the realm of fine chemical synthesis, this compound and its analogs are frequently employed as intermediates. evitachem.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, and the structural attributes of this compound make it an ideal starting material. evitachem.com Its derivatives are used in the production of specialty chemicals and materials with specific, desired properties.

The versatility of this compound is highlighted by its use in various chemical reactions, including acylation, alkylation, and esterification. a2bchem.com This reactivity allows for the synthesis of a wide array of fine chemicals. For example, methyl 2,2-dimethyl-3-oxopropanoate is a key intermediate for ketone-containing compounds.

The following table outlines some derivatives of this compound and their roles as intermediates in fine chemical synthesis.

| Derivative | Application in Fine Chemical Synthesis |

| Methyl 3-amino-2-methyl-3-oxopropanoate | Used in the production of specialty chemicals and polymers. |

| Ethyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate | Employed in the production of specialty chemicals and materials. |

| Methyl 2,2-dimethyl-3-oxopropanoate | Serves as a precursor for ketone-containing intermediates. a2bchem.com |

Precursor for Agrochemical Synthesis

This compound and its related structures serve as important precursors in the synthesis of agrochemicals. evitachem.com Agrochemicals, which include pesticides and herbicides, often require complex organic molecules for their efficacy, and these precursors provide a convenient starting point for their synthesis.

One significant application is in the synthesis of the fungicide (R)-metalaxyl. acs.org The synthesis of a key intermediate for this fungicide involves the reaction of methyl 2-oxopropanoate with 2,6-dimethylbenzeneamine, followed by acylation. acs.org This demonstrates the direct role of a 2-oxopropanoate derivative in producing a commercially important agrochemical.

Derivatives such as methyl 3-amino-2-methyl-3-oxopropanoate and ethyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate are also noted for their use as intermediates in the development of agrochemicals. The structural versatility of these compounds allows for the creation of a diverse range of agricultural products. lookchem.com

The table below provides examples of this compound derivatives and their applications in agrochemical synthesis.

| Derivative | Role in Agrochemical Synthesis |

| Methyl 2-oxopropanoate | Precursor for the synthesis of the fungicide (R)-metalaxyl. acs.org |

| Methyl 3-amino-2-methyl-3-oxopropanoate | Building block in the production of active ingredients for agrochemicals. lookchem.com |

| Ethyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate | Intermediate in the synthesis of agrochemicals. |

Application as a Chiral Synthon in Asymmetric Total Synthesis

In the field of asymmetric total synthesis, where the goal is to synthesize a single enantiomer of a complex molecule, chiral synthons are indispensable. This compound derivatives have proven to be valuable in this regard. a2bchem.com The unique steric and electronic properties of these compounds can be exploited to control regioselectivity and stereoselectivity in chemical reactions. a2bchem.com

A key application is in the synthesis of enantiopure compounds through biocatalytic reductions. For example, ethyl 2,2-diisobutyl-3-methyl-3-oxopropionate is used as a reagent for the synthesis of enantiopure (S)-4-hydroxy-3,3-disubstituted pentane-2-ones through an enantioselective biocatalytic reduction. vulcanchem.com This highlights the compound's importance in asymmetric synthesis where precise stereochemical control is critical. vulcanchem.com

Furthermore, various esters of 2-methyl-3-oxopropionic acid have been subjected to reduction with baker's yeast to produce chiral building blocks. researchgate.net For instance, the reduction of the (2S)-isomer is a key step in the synthesis of natural α-tocopherol. researchgate.net

In another example of asymmetric synthesis, a derivative, methyl 2-chloro-3-(4-methoxyphenyl)-3-oxo-propanoate, is used to produce a key intermediate for the cardiovascular drug diltiazem. researchgate.net A carbonyl reductase enzyme displays excellent stereoselectivity in the reduction of this compound, leading to a chiral alcohol that is then used in the synthesis of the drug. researchgate.net

The following table summarizes the application of this compound derivatives as chiral synthons.

| Derivative | Application in Asymmetric Synthesis |

| Ethyl 2,2-diisobutyl-3-methyl-3-oxopropionate | Reagent for the synthesis of enantiopure (S)-4-hydroxy-3,3-disubstituted pentane-2-ones. vulcanchem.com |

| Esters of 2-methyl-3-oxopropionic acid | Reduced by baker's yeast to form chiral synthons for natural α-tocopherol synthesis. researchgate.net |

| Methyl 2-chloro-3-(4-methoxyphenyl)-3-oxo-propanoate | Precursor for a key chiral intermediate in the synthesis of diltiazem. researchgate.net |

Spectroscopic and Advanced Analytical Methodologies for Research on 2 Methyl 3 Oxopropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2-methyl-3-oxopropanoate. It provides detailed information about the chemical environment of individual atoms.

One-Dimensional (1D) and Two-Dimensional (2D) NMR Experiments

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for the initial characterization of this compound. In ¹H NMR, the chemical shifts, multiplicities, and coupling constants of proton signals offer vital clues about the connectivity of the molecule. emerypharma.com For instance, the protons of the methyl ester group in similar compounds typically appear at a specific chemical shift.

Two-dimensional (2D) NMR experiments provide further clarity by revealing correlations between different nuclei. slideshare.net Key 2D NMR techniques include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, helping to establish the spin systems within the molecule. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. libretexts.org

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the complete carbon skeleton and identifying quaternary carbons. libretexts.org

The integration of 1D and 2D NMR data allows for a comprehensive and unambiguous assignment of all proton and carbon resonances, confirming the structure of this compound. okayama-u.ac.jpmolaid.comresearchgate.net

Isotope Labeling in NMR Studies

Isotope labeling is a powerful technique used in conjunction with NMR spectroscopy to trace metabolic pathways and study reaction mechanisms. nih.gov By selectively replacing atoms with their heavier isotopes (e.g., ¹³C or ²H), researchers can follow the fate of labeled molecules in complex biological or chemical systems. For instance, introducing a ¹³C-labeled methyl group allows for specific tracking of that group in subsequent reactions or metabolic processes. nih.gov This approach has been instrumental in studying large proteins and complex biomolecules. nih.gov While specific studies on isotope labeling of this compound are not detailed in the provided results, the methodology is broadly applicable to organic molecules of its class. researchgate.net

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of fragmentation patterns. uoc.gr

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places. bioanalysis-zone.com This precision allows for the determination of the exact elemental formula of a molecule, distinguishing it from other compounds that may have the same nominal mass. bioanalysis-zone.comrsc.org For 2-methyl-3-oxopropanoic acid, the parent compound, the exact mass is 102.031694049 Da. nih.gov HRMS is crucial for confirming the identity of newly synthesized compounds and for analyzing complex mixtures. cdnsciencepub.com

Tandem Mass Spectrometry (MSn) and Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS or MSn) involves multiple stages of mass analysis to elucidate the structure of a molecule. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are then analyzed. nationalmaglab.org The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its functional groups and connectivity. wikipedia.org The fragmentation of β-keto esters often involves characteristic cleavages that can be diagnostic for the structure of this compound. In some cases, specific losses, such as a molecule of methyl 3-oxopropanoate, have been observed in the fragmentation of related compounds. researchgate.net

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with mass spectrometry, are powerful tools for the analysis of complex mixtures containing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. The sample is first separated based on its boiling point and polarity by gas chromatography, and the individual components are then introduced into the mass spectrometer for identification. ajprd.comresearchgate.net GC-MS is valuable for identifying byproducts and assessing the purity of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be applied to a wide range of compounds, including those that are not suitable for GC-MS. shodexhplc.com The sample is first separated by liquid chromatography, often using techniques like reversed-phase or HILIC, before being analyzed by the mass spectrometer. shodexhplc.com LC-MS is particularly useful for monitoring reaction progress and for the analysis of biological samples. rsc.orgntu.edu.sg

X-ray Crystallography for Solid-State Structure and Stereochemical Determination

For instance, the crystal structure of a calix acs.orgarene derivative incorporating ethyl 2-diazo-3-(ethylamino)-3-oxopropanoate moieties was determined by single-crystal X-ray diffraction. researchgate.net This analysis revealed the molecule crystallizes in a monoclinic system with the space group P21/c and provided precise unit cell dimensions (a = 16.713(4) Å, b = 13.189(3) Å, c = 19.434(5) Å, β = 104.411(4)°). researchgate.net Such studies are invaluable for understanding intermolecular interactions, such as hydrogen bonding, which dictate the supramolecular architecture in the solid state. researchgate.net

In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (XRD) combined with other techniques like solid-state NMR and computational methods can be employed for structure determination. rsc.org This approach has been used to solve complex organic structures, demonstrating the versatility of diffraction methods in solid-state analysis. rsc.org The stereochemical outcome of reactions involving β-keto esters can also be definitively established using X-ray crystallography, as it provides a detailed view of the spatial arrangement of substituents. ebi.ac.ukcathdb.info

Table 1: Example Crystallographic Data for a Derivative Containing a β-Keto Ester Moiety

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 16.713(4) |

| b (Å) | 13.189(3) |

| c (Å) | 19.434(5) |

| β (°) | 104.411(4) |

| Volume (ų) | 4149.2(17) |

| Z | 4 |

| Data from the analysis of a calix acs.orgarene derivative containing ethyl 2-diazo-3-(ethylamino)-3-oxopropanoate moieties. researchgate.net |

Chromatographic Techniques for Separation and Purity Analysis in Research

Chromatography is an essential tool in the analysis of this compound and related compounds, enabling their separation from reaction mixtures and the assessment of purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It is widely used for purity assessment and quantitative analysis. For instance, HPLC can be used to monitor the progress of reactions involving β-keto esters. An automated online HPLC system can provide kinetic profiles of reactions, allowing for precise optimization of reaction conditions. rsc.org

In the analysis of related compounds, HPLC with UV or diode array detection (DAD) is common. nih.gov For example, a method for analyzing isothiazolinones, which are structurally different but demonstrate the utility of the technique, used a C18 column with a methanol-water gradient elution. nih.gov The method showed good linearity, with correlation coefficients (r²) of ≥ 0.9992 over a concentration range of 0.25-10.0 mg/L. nih.gov The limits of detection (LODs) and quantification (LOQs) were in the low mg/kg range, highlighting the sensitivity of HPLC. nih.gov For complex mixtures, such as those from lignin (B12514952) degradation, HPLC coupled with high-resolution mass spectrometry (HRMS) can identify various compounds, including β-keto esters like ethyl 3-(4-hydroxy-3-methoxyphenyl)-3-oxopropanoate. osti.gov

Table 2: HPLC Method Parameters for Analysis of Related Compounds

| Parameter | Condition |

| Column | C18 |

| Mobile Phase | Methanol-Water Gradient |

| Detection | Diode Array Detector (DAD) |

| Linearity (r²) | ≥ 0.9992 |

| LODs | 0.43 - 1.14 mg/kg |

| LOQs | 1.44 - 3.81 mg/kg |

| Data from a method developed for isothiazolinone biocides, demonstrating typical HPLC performance. nih.gov |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For β-keto esters like this compound, GC analysis is often performed using a flame ionization detector (FID) or coupled with a mass spectrometer (GC-MS). The analysis of methyl 3-oxopentanoate, a related compound, can be effectively performed using GC-FID under conditions optimized for fatty acid methyl esters (FAMEs). researchgate.nets4science.at

To enhance volatility and improve chromatographic separation, derivatization is sometimes necessary. For α-oxocarboxylates, a method involving oximation followed by esterification with diazomethane (B1218177) has been used before GC analysis. epa.gov However, this method can be complex and may suffer from reliability issues. epa.gov Comprehensive two-dimensional gas chromatography (GC×GC) offers superior separation power for complex samples. embrapa.br In the analysis of wine volatiles, GC×GC coupled with time-of-flight mass spectrometry (TOFMS) allowed for the identification of 243 compounds, demonstrating its high resolving power. embrapa.br This technique is particularly useful for separating co-eluting peaks that would overlap in a one-dimensional GC system. embrapa.br

Table 3: Example GC System Configuration for Volatile Compound Analysis

| Component | Specification |

| GC System | Agilent 6890N with secondary oven |

| Modulator | Non-moving quadjet dual stage thermal |

| Injector Temperature | 250 °C |

| Ion Source Temperature | 250 °C |

| Mass Range (m/z) | 45–450 |

| Acquisition Rate | 100 spectra s⁻¹ |

| Configuration used for comprehensive two-dimensional gas chromatography (GC×GC) analysis of wine volatiles. embrapa.br |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used to monitor the progress of organic reactions and to get a preliminary assessment of product purity. In the synthesis of β-keto esters and their derivatives, TLC is routinely used to track the consumption of starting materials and the formation of products. nih.govorgsyn.org

For example, in the synthesis of pyrazolones from β-keto esters, reactions are monitored by TLC. nih.gov Similarly, in the preparation of substituted oxindoles, TLC analysis on silica (B1680970) gel plates with a petroleum ether-Et₂O (1:1) eluent is used to follow the reaction, with visualization under UV light (254 nm). orgsyn.org The retention factor (Rf) value is a key parameter in TLC, indicating the position of a compound on the plate. For tert-butyl 3-(benzyl(phenyl)amino)-2-methyl-3-oxopropanoate, an Rf of 0.50 was reported under specific conditions. orgsyn.org TLC is also used to confirm the purity of compounds after purification, such as by column chromatography. nih.govlgcstandards.com

Table 4: Example TLC Conditions for Analysis of a β-Keto Ester Derivative

| Parameter | Condition |

| Stationary Phase | Silica Gel |

| Mobile Phase (Eluent) | Petroleum ether-Et₂O (1:1) |

| Visualization | UV (254 nm), p-anisaldehyde |

| Compound | tert-Butyl 3-(benzyl(phenyl)amino)-2-methyl-3-oxopropanoate |

| Rf Value | 0.50 |

| Conditions used in the synthesis of a substituted oxindole. orgsyn.org |

Theoretical and Computational Chemistry Studies of 2 Methyl 3 Oxopropanoate

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional shape and electronic landscape of a molecule. These properties, in turn, govern the molecule's reactivity and interactions.